molecular formula C8H5FN4 B8420454 4-Azidomethyl-2-fluorobenzonitrile CAS No. 368426-76-0

4-Azidomethyl-2-fluorobenzonitrile

Cat. No.: B8420454
CAS No.: 368426-76-0
M. Wt: 176.15 g/mol
InChI Key: BNAMFNNZROYBTM-UHFFFAOYSA-N
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Description

4-Azidomethyl-2-fluorobenzonitrile is a fluorinated aromatic compound featuring an azidomethyl (-CH₂N₃) group at the 4-position and a nitrile (-CN) group at the 2-position of a benzene ring. This structure combines electron-withdrawing substituents (fluorine and nitrile) with a reactive azide moiety, making it valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and pharmaceutical synthesis. Its synthesis typically involves nucleophilic substitution, such as replacing a bromomethyl group with sodium azide in a precursor like 4-(bromomethyl)-2-fluorobenzonitrile .

Key structural attributes include:

  • Intermolecular Interactions: Weak C–H···C interactions dominate in non-fluorinated analogs, but the presence of fluorine in this compound may introduce stronger C–H···F hydrogen bonding, altering crystallization behavior .

Properties

CAS No.

368426-76-0

Molecular Formula

C8H5FN4

Molecular Weight

176.15 g/mol

IUPAC Name

4-(azidomethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C8H5FN4/c9-8-3-6(5-12-13-11)1-2-7(8)4-10/h1-3H,5H2

InChI Key

BNAMFNNZROYBTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN=[N+]=[N-])F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the nitrile group, accelerating click chemistry reactions compared to methyl or chloro analogs .
  • Steric Considerations : Chlorine at the 3-position introduces steric hindrance, reducing reaction rates, whereas methyl groups increase bulk but lower thermal stability.

Research Implications and Gaps

  • Reactivity : Fluorinated azides like this compound show promise in bioorthogonal labeling due to faster cycloaddition kinetics, but comparative kinetic data with analogs remains sparse.
  • Stability : While chloro analogs exhibit higher thermal stability, fluorinated derivatives may decompose more readily under UV light, requiring specialized handling.
  • Synthetic Challenges : Substituting fluorine introduces regioselectivity issues in precursor synthesis, unlike bromine or chlorine analogs.

Literature Gaps :

  • Comparative studies on solubility and bioavailability are needed to optimize pharmaceutical applications.

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